Vinyldisilane
Description
Structure
2D Structure
Properties
Molecular Formula |
C2H3Si2 |
|---|---|
Molecular Weight |
83.22 g/mol |
InChI |
InChI=1S/C2H3Si2/c1-2-4-3/h2H,1H2 |
InChI Key |
WKSSNTXPXSZWNP-UHFFFAOYSA-N |
Canonical SMILES |
C=C[Si]=[Si] |
Origin of Product |
United States |
Synthetic Methodologies for Vinyldisilane Compounds
Hydrosilylation Strategies for Vinyldisilane Synthesis
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, stands as a primary and atom-economical method for synthesizing vinylsilanes, including vinyldisilanes. This strategy often relies on transition-metal catalysts to achieve high efficiency and selectivity.
Transition-Metal-Catalyzed Hydrosilylation of Alkynes
The direct addition of hydrosilanes to alkynes is a powerful method for forming this compound structures. The choice of metal catalyst and, critically, its associated ligands can dictate the reaction's outcome, leading to specific isomers of the desired product.
A significant breakthrough in this compound synthesis has been the development of ligand-controlled regio- and stereodivergent hydrosilylation of internal silyl (B83357) alkynes. capes.gov.bracs.org Research has demonstrated that cationic ruthenium complexes can catalyze the intermolecular hydrosilylation of silyl alkynes to produce a variety of vinyldisilanes with exceptional, yet opposing, regio- and stereoselectivity. capes.gov.bracs.org
Specifically, the choice between two closely related cationic ruthenium catalysts, [CpRu(MeCN)₃]⁺ (where Cp is pentamethylcyclopentadienyl) and [CpRu(MeCN)₃]⁺ (where Cp is cyclopentadienyl), allows for a complete switch in selectivity. pkusz.edu.cn
[CpRu(MeCN)₃]⁺ Catalyst : This complex, featuring the bulkier Cp ligand, selectively catalyzes an α-anti addition of the hydrosilane to the silyl alkyne. pkusz.edu.cn
[CpRu(MeCN)₃]⁺ Catalyst : In contrast, the complex with the smaller Cp ligand directs the reaction towards a β-syn addition. pkusz.edu.cn
This remarkable divergence is attributed to steric effects. capes.gov.br The interplay between the silyl substituent on the alkyne and the steric bulk of the catalyst's ligand (Cp* vs. Cp) governs the energetics of the transition states, ultimately determining the final product structure. capes.gov.brpkusz.edu.cn Density Functional Theory (DFT) calculations support a mechanism involving oxidative hydrometalation, isomerization, and reductive silyl migration. capes.gov.brpkusz.edu.cn The use of a silyl group on the alkyne substrate not only facilitates high selectivity due to its steric presence but also produces versatile this compound products with two distinct silyl groups, which can be manipulated in subsequent transformations. pkusz.edu.cn
Table 1: Ligand-Controlled Regio- and Stereodivergence in Ru-Catalyzed Hydrosilylation of a Silyl Alkyne Data sourced from experimental findings on the hydrosilylation of a representative silyl alkyne with triethylsilane. pkusz.edu.cn
| Catalyst Precursor | Ligand | Addition Type | Regio/Stereoselectivity | Product Type |
| [CpRu(MeCN)₃]PF₆ | Cp | α, anti | >99:1 | α-anti addition product |
| [CpRu(MeCN)₃]PF₆ | Cp | β, syn | >1:99 | β-syn addition product |
The scope of the ruthenium-catalyzed hydrosilylation extends to various types of silanes, though reactivity is dependent on the chosen catalyst. pkusz.edu.cn
With the less sterically hindered [CpRu(MeCN)₃]⁺ catalyst, a broad range of silanes, including trialkylsilanes and chlorosilanes, are suitable reaction partners. pkusz.edu.cn These reactions proceed with high efficiency and selectivity to yield the corresponding β-syn addition this compound products. pkusz.edu.cn
However, when using the bulkier [CpRu(MeCN)₃]⁺ catalyst, the reactivity of the silane (B1218182) becomes more nuanced. Electron-deficient silanes, such as alkoxysilanes and chlorosilanes, participate effectively in the hydrosilylation, providing the α-anti products with good efficiency and excellent selectivity. pkusz.edu.cn In contrast, bulkier or more electron-rich silanes, like certain trialkylsilanes, are unreactive with this catalyst system. pkusz.edu.cn This difference in reactivity highlights that the reaction with the Cp catalyst favors electron-deficient silanes. pkusz.edu.cn
Table 2: Silane Scope in Ru-Catalyzed Hydrosilylation Data based on the reaction of various silanes with a silyl alkyne substrate. pkusz.edu.cn
| Catalyst System | Silane Type | Example Silane | Reactivity / Product |
| [CpRu(MeCN)₃]⁺ | Trialkylsilanes | Triethylsilane | High efficiency, β-syn product |
| [CpRu(MeCN)₃]⁺ | Chlorosilanes | Dimethylchlorosilane | High efficiency, β-syn product |
| [CpRu(MeCN)₃]⁺ | Alkoxysilanes | Triethoxysilane | Good efficiency, α-anti product |
| [CpRu(MeCN)₃]⁺ | Chlorosilanes | Dimethylchlorosilane | Good efficiency, α-anti product |
| [Cp*Ru(MeCN)₃]⁺ | Trialkylsilanes | Triethylsilane | Unreactive |
Bis(hydrosilylation) Approaches to Vinyldisilanes
The catalytic systems developed for single hydrosilylations can be extended to bis(hydrosilylation) of diynes. Substrates such as 1,7-diynes, with silyl groups at either internal or terminal positions, have been shown to be effective. pkusz.edu.cn The reaction proceeds with excellent efficiency and selectivity to yield the corresponding this compound products from the bis(hydrosilylation) of both alkyne moieties. capes.gov.brpkusz.edu.cn Notably, these reactions proceed without the formation of cyclic byproducts that could potentially arise from an intramolecular hydrosilylation-cyclization cascade. pkusz.edu.cn Transition metal-catalyzed bis-silylation of alkynes is considered the most direct strategy for accessing vicinal disilylalkenes. uni-bayreuth.deresearchgate.net
Electrochemical Synthesis Pathways for this compound and Related Disilanes
Electrosynthesis offers an alternative strategy for forming Si-Si bonds, moving away from traditional transition-metal catalysis and towards methods driven by electrical current. These techniques provide a milder alternative to classical methods like Wurtz coupling. chemrxiv.orgosti.gov
Reductive Activation of Chlorosilanes for Si-Si Bond Formation
A general electrochemical approach has been developed for the synthesis of disilanes and other oligosilanes through the reductive activation of readily available chlorosilanes. chemrxiv.orgosti.govnih.gov This method relies on the reduction of chlorosilanes at a cathode to form silyl radicals, which can then be further reduced to generate highly reactive silyl anion intermediates. chemrxiv.orgnih.gov These silyl anions, which are otherwise difficult to produce, can then react with another chlorosilane molecule in a nucleophilic substitution to form the desired Si-Si bond of a disilane (B73854). chemrxiv.org
This electrochemical strategy is effective for the homocoupling of various chlorosilanes to provide a diverse range of symmetrical disilanes in high yields. nih.gov The conditions are significantly milder and offer improved chemoselectivity compared to traditional Wurtz coupling, which uses stoichiometric amounts of harsh metallic reductants like sodium. chemrxiv.orgnih.gov Computational studies support a mechanism involving the differential activation of chlorosilanes in an electrochemically driven radical-polar crossover process. chemrxiv.orgnih.gov
Table 3: Electrochemical Homocoupling of Chlorosilanes to Symmetrical Disilanes Data sourced from experimental findings on the electrochemical reduction of various chlorosilanes. nih.gov
| Chlorosilane Substrate | Disilane Product | Yield |
| Chlorodimethylphenylsilane (B1200534) | 1,1,2,2-Tetramethyl-1,2-diphenyldisilane | 86% |
| Chlorodiphenylmethylsilane | 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane | 89% |
| Chloro(isobutyl)dimethylsilane | 1,2-Di(isobutyl)-1,1,2,2-tetramethyldisilane | 76% |
| Chlorodimethyl(p-tolyl)silane | 1,2-Dimethyl-1,2-di-p-tolyldisilane | 85% |
Generation of Silyl Anion Intermediates in Disilane Synthesis
A key strategy in the synthesis of disilanes involves the generation of silyl anion intermediates. These highly reactive species can then participate in nucleophilic substitution reactions to form the desired silicon-silicon bond.
A modern and efficient method for generating silyl anions is through the electrochemical reduction of readily available chlorosilanes. researchgate.netnih.gov This approach offers a general route to both linear and cyclic oligosilanes under mild conditions, providing an advantage over traditional methods like Wurtz coupling which often require harsh conditions. researchgate.netnih.gov The process involves a two-electron reduction of a chlorosilane substrate, leading to the formation of a silyl anion with the loss of a chloride ion. researchgate.netchemrxiv.org This intermediate can then react with another chlorosilane to produce the desired disilane. researchgate.netchemrxiv.org The selectivity of this cross-coupling can be controlled by taking advantage of the different electronic and steric properties of the chlorosilane precursors. researchgate.net
For instance, the reductive coupling of chlorodimethylphenylsilane and chlorodimethylsilane (B94632) can be achieved with good selectivity. researchgate.net This electrochemical strategy has proven to be a versatile and modular approach for synthesizing a variety of functionalized disilanes and cyclosilanes. researchgate.netnih.gov Computational studies support a mechanism involving a radical-polar crossover driven by electrochemistry, which allows for the differential activation of sterically and electronically distinct chlorosilanes. nih.gov
Vinylation Reactions for this compound Derivatives
The introduction of a vinyl group onto a disilane or a related precursor is a critical step in forming this compound derivatives. These reactions often employ vinyl halides as the vinyl source and can be facilitated by various catalysts.
Reactions of Silanes and Disiloxanes with Vinyl Halides
The reaction of silanes and disiloxanes with vinyl halides provides a direct route to vinyl-substituted silicon compounds. researchgate.net For example, the vinylation of silanes with vinyl chloride in the presence of magnesium or sodium can yield tetravinylsilane. researchgate.net However, in the case of disiloxanes like hexaethoxydisiloxane, this reaction can lead to the cleavage of the siloxane bond and the exclusive formation of tetravinylsilane. researchgate.net
To achieve the synthesis of vinyldisiloxanes, such as hexavinyldisiloxane (B1588441), the reaction conditions need to be carefully controlled. The use of a Grignard reagent derived from vinyl chloride in the presence of a copper(II) salt as a catalyst allows for the successful vinylation of hexaethoxydisiloxane, producing hexavinyldisiloxane in high yields. researchgate.net This method highlights the importance of the catalyst in directing the reaction towards the desired product and preventing unwanted side reactions.
Palladium-catalyzed cross-coupling reactions are also widely used for the vinylation of aryl halides with organosilicon reagents. acs.orgnih.gov Divinyltetramethyldisiloxane, an inexpensive and stable reagent, can be used to vinylate aromatic iodides and bromides in the presence of a palladium catalyst and a silanolate activator. acs.org The optimization of these reaction conditions, often aided by Design of Experiment (DoE) protocols, has led to efficient procedures for the synthesis of styrenes. acs.org For aryl iodides, the reaction can proceed at room temperature using potassium trimethylsilanoate as an activator. acs.orgnih.gov For less reactive aryl bromides, elevated temperatures or the use of a bulky "Buchwald-type" ligand may be required. acs.orgnih.gov
Role of Catalysts in Vinylation Processes to Form Vinylsilanes and Vinyldisiloxanes
Catalysts play a pivotal role in the efficiency and selectivity of vinylation reactions to produce vinylsilanes and vinyldisiloxanes. Transition metal catalysts, particularly those based on palladium, are extensively used.
In the Heck reaction, a palladium catalyst is used to couple an unsaturated halide with an alkene, providing a method for substituting alkenes. wikipedia.orgorganic-chemistry.org The stability and activity of the palladium catalyst are significantly influenced by the choice of phosphine (B1218219) ligand. organic-chemistry.org For instance, a palladium complex with the tetraphosphine ligand cis,cis,cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane (Tedicyp) has shown high stability and activity in the Heck vinylation of aryl halides. organic-chemistry.org
Copper catalysts are also effective in vinylation reactions. Copper(I) can catalyze the silylation of vinyliodonium salts with zinc-based silicon reagents to produce vinylsilanes in high yield. organic-chemistry.org This method is operationally simple and tolerates a range of functional groups. organic-chemistry.org In the synthesis of hexavinyldisiloxane from hexaethoxydisiloxane and vinylmagnesium chloride, copper(II) salts act as alkylation catalysts, increasing the yield significantly. researchgate.net
Ruthenium catalysts, such as Grubbs' first-generation complex, can catalyze the hydrosilylation of terminal alkynes, with the selectivity being dependent on the reaction concentration and the specific silane used. organic-chemistry.org Cationic ruthenium complexes have also been shown to catalyze the intermolecular hydrosilylation of silyl alkynes to form vinyldisilanes with excellent but opposing regio- and stereoselectivity depending on the ligand. pkusz.edu.cn
Utilizing Specific Disilane Reagents in this compound Synthesis
The design and use of specific disilane reagents have enabled more controlled and selective syntheses of vinyldisilanes. These reagents can be unsymmetrical, allowing for regioselective reactions, or strained, providing a driving force for the reaction.
Unsymmetrical Disilane Reagents for Regio- and Stereoselective Bis-silylation of Alkynes
The development of unsymmetrical disilane reagents has been a significant advancement in the synthesis of vinyldisilanes. These reagents allow for the introduction of two different silyl groups across an alkyne in a controlled manner, which is difficult to achieve with symmetrical disilanes. rsc.org
An example of such a reagent is Me₃Si-SiMe₂[o-CON(iPr)₂-C₆H₄], which is an air-stable solid. nih.gov This reagent can be used in the palladium-catalyzed bis-silylation of alkynes to produce Z-vinyldisilanes with high yields and good regio- and stereoselectivity. nih.govrsc.org The amide group tethered to the phenyl ring is thought to direct the oxidative addition of the palladium catalyst to the Si-Si bond, facilitating the formation of a six-membered palladium intermediate and leading to the observed selectivity. nih.gov
Another class of unsymmetrical disilane reagents, 8-(2-substituted-1,1,2,2-tetramethyldisilanyl)quinolines (TMDQ), has been developed for the nickel-catalyzed bis-silylation of alkynes and alkenes. rsc.orgthieme-connect.com The strong coordination of the quinoline (B57606) group to the nickel catalyst facilitates the activation of the Si-Si bond. rsc.org This allows for the efficient bis-silylation of various unsaturated compounds under mild conditions. thieme-connect.com The use of these unsymmetrical reagents addresses the limitation of symmetrical disilanes, where the two silyl groups are identical and difficult to differentiate in subsequent transformations. rsc.org
Table 1: Examples of Unsymmetrical Disilane Reagents and Their Applications
| Unsymmetrical Disilane Reagent | Catalyst System | Substrate | Product Type | Key Features | Reference |
| Me₃Si-SiMe₂[o-CON(iPr)₂-C₆H₄] | Palladium | Alkynes | Z-Vinyldisilanes | Air-stable reagent, good regio- and stereoselectivity. nih.gov | nih.gov |
| 8-(2-substituted-1,1,2,2-tetramethyldisilanyl)quinoline (TMDQ) | Nickel | Alkynes, Alkenes | Unsymmetrically bis-silylated products | Strong coordinating group, mild reaction conditions. rsc.orgthieme-connect.com | rsc.orgthieme-connect.com |
Strained Disilanes as Silicon Sources for Disilylated Alkenes
Strained cyclic disilanes are another important class of reagents for the synthesis of disilylated alkenes. The ring strain in these molecules enhances the reactivity of the Si-Si bond, which is typically quite stable and unreactive. rsc.org This increased reactivity allows them to act as effective silicon sources in transition metal-catalyzed reactions.
The first example of using a strained disilane in synthesis was reported by Sakurai and colleagues in 1974, who used 1,1,2,2-tetramethyl-1,2-disilacyclopentane as a silicon source. rsc.org Later, it was shown that strained cyclic disilanes can react with activated alkynes in the presence of palladium catalysts to form disilylacycloheptenes. frontiersin.org For instance, 3,4-benzo-1,1,2,2-tetraethyl-1,2-disilacyclobutene reacts with diphenylacetylene (B1204595) under nickel catalysis to yield the cis-addition product. rsc.org
The use of strained disilanes has been extended to the synthesis of various silacycles through intramolecular coupling-cyclization reactions. frontiersin.org For example, palladium-catalyzed intramolecular syn-bis-silylation of internal alkynes provides a direct route to syn-disilylated olefins. frontiersin.org Rhodium catalysts have also been employed for the intramolecular bis-silylation of aryl-substituted internal alkynes to produce silylbenzosilanes. frontiersin.org
Aryl-Tethered Disilanes for Cis-1,2-Disilylated Alkene Synthesis
The synthesis of cis-1,2-disilylated alkenes is a significant area of organic chemistry, as the resulting products are valuable synthons that allow for the conversion of silyl groups into a variety of functional groups. rsc.org Among the methods developed, the use of aryl group-tethered disilanes has emerged as an effective strategy for producing cis-1,2-disilylated compounds. rsc.org This approach operates through a process known as dehydrogenative disilylation. rsc.org
Transition metal-catalyzed disilylation of alkynes using various silicon reagents, including aryl-tethered disilanes, has seen substantial progress. rsc.org These methods provide a direct route to this compound structures with specific stereochemistry.
A notable advancement in this area was introduced by Sunada and colleagues. Their innovative method utilizes a unique half-sandwich (η⁶-arene)iron(II) dinitrogen complex which contains a disilaferracycle skeleton. rsc.org This complex serves as a precursor in the disilylation reaction with alkenes, such as ethylene, to yield the desired cis-1,2-disilylated product. rsc.org The reaction demonstrates the utility of bespoke organometallic complexes in facilitating challenging transformations.
The table below summarizes the key components of this synthetic approach.
Table 1. Synthesis of Cis-1,2-Disilylated Alkenes using an Aryl-Tethered Disilane Precursor
| Catalyst Precursor | Substrate | Product Type | Synthetic Method |
|---|
This methodology highlights the potential of using specifically designed aryl-tethered systems to control the stereochemical outcome of disilylation reactions, providing a reliable route to cis-configured this compound derivatives.
Mechanistic Investigations of Vinyldisilane Reactions
General Principles of Silicon-Carbon Bond Formation Mechanisms
The creation of a silicon-carbon (Si-C) bond is a fundamental process in organosilicon chemistry. wikipedia.org Generally, these bonds are formed through several key methods. In a laboratory setting, the reaction of silicon tetrachloride with organometallic reagents like organolithium, Grignard, or organoaluminum compounds is common. wikipedia.org Another significant method is the catalytic addition of a Si-H bond across a C=C double bond, a process known as hydrosilylation. wikipedia.orgwikipedia.org Industrially, the direct reaction of alkyl or aryl halides with silicon, catalyzed by copper, is a major route to producing organosilanes. wikipedia.org
The reactivity of silicon compounds is distinct from their carbon counterparts. Due to silicon's greater electropositivity, its bonds with electronegative elements are stronger than the equivalent carbon-element bonds. wikipedia.org For instance, the Si-F bond is notably strong, while the Si-H bond is weaker than the C-H bond and thus more readily cleaved. wikipedia.org The mechanism of nucleophilic substitution at silicon also differs from the classic S"N"2 or S"N"1 pathways seen with carbon. It proceeds through a stable, negatively charged pentacoordinate intermediate, a consequence of the longer Si-C bonds which reduce steric hindrance. wikipedia.org The activation of the Si-C bond can be facilitated by forming hypercoordinate silicon species, which increases the electron density on the organic group, making the bond more susceptible to cleavage by electrophiles. nih.gov
Elucidation of Hydrosilylation Mechanisms Leading to Vinyldisilanes
Hydrosilylation of alkynes stands out as a direct and atom-economical method for synthesizing vinylsilanes, including vinyldisilanes. wikipedia.orgpkusz.edu.cn The reaction involves the addition of a hydrosilane across the carbon-carbon triple bond of an alkyne, a process often catalyzed by transition metals. rsc.orgcolab.ws
Oxidative Hydrometalation and Planar σ-Vinyl Intermediate Formation
A key mechanistic pathway in the ruthenium-catalyzed hydrosilylation of internal alkynes to form vinyldisilanes involves oxidative hydrometalation. pkusz.edu.cnnih.gov This step consists of the concerted oxidative addition of the H-Si bond to the metal center and the subsequent hydrometalation of the alkyne. pkusz.edu.cn This process leads to the formation of a planar σ-vinyl intermediate. pkusz.edu.cnnih.gov For instance, in reactions using cationic ruthenium complexes, the initial step is the replacement of labile ligands by the alkyne and silane (B1218182), followed by the formation of this planar σ-vinyl species. pkusz.edu.cn
Influence of Catalyst Ligands and Steric Effects on Regio- and Stereoselectivity
The ligands attached to the metal catalyst and the steric properties of the substrates play a critical role in determining the outcome of the hydrosilylation reaction. pkusz.edu.cnnih.govnumberanalytics.com The choice of ligand can dramatically alter the energetics of the transition states and intermediates, leading to remarkable regio- and stereodivergence. pkusz.edu.cnnih.gov For example, cationic ruthenium complexes with different cyclopentadienyl (B1206354) (Cp) ligands, such as Cp* and Cp, can lead to opposite regio- and stereoselectivities in the hydrosilylation of silyl (B83357) alkynes, producing either α-anti or β-syn addition products. pkusz.edu.cnnih.gov
Steric effects, which arise from the spatial arrangement of atoms, are also a dominant factor. pkusz.edu.cnnih.govnumberanalytics.com The size of the substituents on both the alkyne and the silane, as well as the bulkiness of the catalyst's ligands, can influence which regio- and stereoisomer is favored. pkusz.edu.cnorganic-chemistry.orgcam.ac.uk For instance, in the ruthenium-catalyzed hydrosilylation of silyl alkynes, the steric repulsion between the catalyst's ligand and the silyl group on the alkyne can dictate the preferred pathway of oxidative hydrometalation. pkusz.edu.cn Similarly, the steric hindrance in the final silyl migration step can prevent the formation of certain isomers. pkusz.edu.cn The interplay between the electronic properties of the silane and the steric environment of the catalyst and substrate ultimately governs the selectivity of vinyldisilane formation. pkusz.edu.cn
Table 1: Ligand-Controlled Regio- and Stereodivergence in Ru-Catalyzed Hydrosilylation of Silyl Alkynes pkusz.edu.cn
| Catalyst | Product | Regioselectivity | Stereoselectivity |
| [Cp*Ru(MeCN)₃]⁺ | This compound | α | anti-addition |
| [CpRu(MeCN)₃]⁺ | This compound | β | syn-addition |
Mechanisms of Disilylation Reactions Involving this compound Formation
Disilylation of alkynes, where a Si-Si bond is added across a carbon-carbon triple bond, is another important route to 1,2-disilylated alkenes, a class of vinyldisilanes. rsc.orgresearchgate.net
Transition Metal-Catalyzed Si-Si Bond Activation
The activation of the relatively inert Si-Si bond is a key step in these reactions and is typically achieved using transition metal catalysts. rsc.orgnih.gov The mechanism often begins with the oxidative addition of the Si-Si bond of a disilane (B73854) to a low-valent transition metal complex, such as palladium(0) or rhodium(I). rsc.org This generates a bis(silyl)metal complex. rsc.org
Following the Si-Si bond activation, the alkyne substrate interacts with the metal center. In palladium-catalyzed systems, this can involve migratory insertion of the alkyne into a metal-silicon bond, leading to a vinyl-palladium-silyl intermediate. rsc.org Subsequent reductive elimination from this intermediate yields the cis-disilylated alkene product and regenerates the active catalyst. rsc.org
In some rhodium-catalyzed systems, a different pathway has been proposed. After the initial oxidative addition of the Si-Si bond, the alkyne inserts into a Rh-Si bond, forming a four-membered ring intermediate. rsc.org Isomerization to an η²-vinylrhodium species, followed by migration of a silyl group and subsequent reductive elimination, can lead to the formation of trans-disilylated products. rsc.org The specific outcome of the reaction, including the stereochemistry (cis or trans addition), is influenced by factors such as the metal catalyst, the ligands, and the substituents on the alkyne and disilane. rsc.org
Table 2: Proposed Intermediates in Transition Metal-Catalyzed Disilylation of Alkynes rsc.org
| Metal | Proposed Intermediate | Subsequent Step | Product Stereochemistry |
| Palladium | Vinyl-palladium-silyl complex | Reductive Elimination | Cis |
| Rhodium | (Z)-β-Silylalkenyl(silyl)rhodium(III) | Isomerization and Silyl Migration | Trans |
Proposed Catalytic Cycles for this compound Formation (e.g., Palladium and Nickel Catalysis)
The formation of this compound and related vinyl disilane compounds is often achieved through the transition-metal-catalyzed disilylation of alkynes. Palladium and nickel complexes are prominent catalysts for this transformation, each operating through distinct, though conceptually similar, catalytic cycles.
Palladium Catalysis
Palladium-catalyzed disilylation of alkynes is a well-established method for creating vinyl disilanes. The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle. rsc.org A proposed mechanism, based on experimental and computational studies, involves several key steps:
Oxidative Addition: The cycle begins with the oxidative addition of a disilane's Si-Si bond to a low-valent palladium(0) complex. In some cases, particularly with unsymmetrical disilanes featuring a directing group, the Pd(0) may coordinate with the directing group first, facilitating the Si-Si bond cleavage to form a six-membered palladacycle intermediate. rsc.orgresearchgate.net
Alkyne Insertion: The alkyne substrate then coordinates to the palladium(II) bis(silyl) complex. This is followed by migratory insertion of the alkyne into one of the Pd-Si bonds. rsc.org The regioselectivity of this insertion can be influenced by both electronic and steric factors of the alkyne and the silicon substituents.
Reductive Elimination: The final step is the reductive elimination of the resulting vinyl-bis(silyl)palladium(II) intermediate. This step forms the C-Si bond, yielding the final this compound product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. rsc.org
Nickel Catalysis
Nickel catalysts are also highly effective for the disilylation of alkynes and offer a more earth-abundant alternative to palladium. rsc.orgnih.gov The catalytic cycle is generally believed to involve Ni(0)/Ni(II) intermediates, though cycles involving Ni(I)/Ni(III) or even Ni(0)‐Ni(II)‐Ni(IV) have been proposed for related transformations. nih.govresearchgate.net A common mechanistic pathway is as follows:
Oxidative Addition: A Ni(0) species, often stabilized by phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, undergoes oxidative addition into the Si-Si bond of the disilane to form a Ni(II)-bis(silyl) complex. rsc.orgprinceton.edu
Alkyne Insertion: Similar to the palladium cycle, the alkyne coordinates to the nickel center and subsequently inserts into a Ni-Si bond. This forms a vinyl-bis(silyl)nickel(II) intermediate. rsc.org
Reductive Elimination: The cycle concludes with the reductive elimination of the this compound product, which regenerates the catalytically active Ni(0) species. nih.gov
Some nickel-catalyzed systems have been shown to facilitate the disilylation of internal alkynes, which can be challenging substrates. rsc.org The choice of ligands is crucial in modulating the reactivity and stability of the nickel intermediates throughout the cycle. nih.gov
Table 1: Comparison of Proposed Catalytic Cycles for this compound Formation
| Feature | Palladium Catalysis | Nickel Catalysis |
| Common Oxidation States | Pd(0) / Pd(II) rsc.orglumenlearning.com | Ni(0) / Ni(II) rsc.orgnih.gov |
| Initiating Step | Oxidative addition of Si-Si bond to Pd(0) rsc.orgthermofishersci.in | Oxidative addition of Si-Si bond to Ni(0) princeton.edu |
| Key Intermediate | Vinyl-bis(silyl)palladium(II) complex rsc.org | Vinyl-bis(silyl)nickel(II) complex rsc.org |
| Product-forming Step | Reductive elimination from Pd(II) intermediate lumenlearning.comthermofishersci.in | Reductive elimination from Ni(II) intermediate nih.gov |
| Common Precursors | Pd₂(dba)₃, Pd(PPh₃)₄, Pd(OAc)₂ thermofishersci.in | Ni(cod)₂, Ni(acac)₂ researchgate.netprinceton.edu |
| Typical Ligands | Phosphines (e.g., PPh₃), Isonitriles (e.g., t-OcNC) rsc.org | Phosphines (e.g., PEt₃), NHCs (e.g., SIPr) rsc.orgresearchgate.net |
Mechanistic Aspects of Silyl-Heck and Related Silylation Transformations
The silyl-Heck reaction is a powerful variant of the traditional Heck reaction that enables the synthesis of vinylsilanes and allylsilanes directly from alkenes. nih.gov This transformation is conceptually similar to Heck arylations, involving the coupling of a silyl halide or triflate with an alkene, catalyzed by a transition metal, most commonly palladium. nih.govnih.gov
The generally accepted mechanism for the silyl-Heck reaction mirrors the classic Heck catalytic cycle: lumenlearning.comnih.govorganic-chemistry.orglibretexts.org
Oxidative Addition: A low-valent palladium(0) complex initiates the cycle by undergoing oxidative addition into a silicon-halide (Si-X) or silicon-triflate (Si-OTf) bond. nih.gov This step, often considered rate-determining, forms a silyl-palladium(II) intermediate (R₃Si-Pd(II)-X). The reactivity of the Si-X bond is crucial, with the order typically being Si-I > Si-Br ~ Si-OTf >> Si-Cl. thermofishersci.innih.gov The activation of the strong Si-Cl bond often requires special conditions or different catalytic systems, such as those based on nickel. researchgate.net
Migratory Insertion (Carbopalladation): The alkene substrate coordinates to the silyl-palladium(II) complex. This is followed by a syn-migratory insertion of the alkene's C=C bond into the Pd-Si bond, generating an alkyl-palladium(II) intermediate. lumenlearning.comnih.gov
β-Hydride Elimination: The reaction pathway then diverges depending on the substrate and conditions. For the formation of a vinylsilane, a syn-β-hydride elimination occurs, where a hydrogen atom from the carbon adjacent to the palladium-bearing carbon is transferred to the metal. This step forms the new C=C bond of the this compound product and a hydrido-palladium(II) complex (H-Pd(II)-X). nih.gov
Regeneration of Catalyst: The final step involves the reductive elimination of HX from the hydrido-palladium(II) complex, typically facilitated by a stoichiometric base (e.g., a trialkylamine). lumenlearning.comlibretexts.org This regenerates the active Pd(0) catalyst, allowing the cycle to continue.
The regioselectivity of the silyl-Heck reaction (vinyl versus allyl silane formation) is highly dependent on the alkene substrate. nih.gov Alkenes lacking β-hydrogens, such as styrenes, typically yield vinyl silanes with high (E)-selectivity. nih.govnih.gov In contrast, α-olefins that possess β-hydrogens can lead to allyl silanes. nih.gov
Table 2: Key Mechanistic Steps in the Silyl-Heck Reaction for Vinylsilane Synthesis
| Step | Description | Key Species Involved |
| 1. Oxidative Addition | Cleavage of the Si-X bond by a Pd(0) catalyst. nih.govlibretexts.org | Pd(0) complex, Silyl Halide/Triflate (R₃Si-X), Silyl-Palladium(II) complex (R₃Si-Pd(II)-X) |
| 2. Migratory Insertion | Insertion of the alkene into the Pd-Si bond. lumenlearning.comnih.gov | Silyl-Palladium(II) complex, Alkene, Alkyl-Palladium(II) intermediate |
| 3. β-Hydride Elimination | Elimination of a β-hydrogen to form the product's double bond. nih.gov | Alkyl-Palladium(II) intermediate, Vinylsilane product, Hydrido-Palladium(II) complex |
| 4. Catalyst Regeneration | Removal of HX by a base to regenerate the Pd(0) catalyst. lumenlearning.comlibretexts.org | Hydrido-Palladium(II) complex, Base, Pd(0) complex |
Computational Chemistry in Reaction Mechanism Elucidation for Organosilicon Compounds
Computational chemistry has become an indispensable tool for investigating the reaction mechanisms of organosilicon compounds, providing insights that are often difficult to obtain through experimental methods alone. nih.govmdpi.comnumberanalytics.comhydrophobe.org Techniques such as Density Functional Theory (DFT) and ab initio molecular orbital (MO) calculations allow for the detailed exploration of potential energy surfaces, the characterization of transient intermediates, and the determination of transition state structures and energies. mdpi.comnumberanalytics.comstrath.ac.uk
For reactions involving this compound and related organosilicon species, computational studies offer several key advantages:
Mechanism Elucidation: Computational methods can map out entire reaction pathways, comparing the energetics of competing mechanisms (e.g., Pd(II)/Pd(IV) vs. Pd(II)/Pd(0) cycles) to determine the most plausible route. numberanalytics.comnih.gov This includes identifying all intermediates and transition states connecting reactants to products. mdpi.com
Understanding Reactivity and Selectivity: Calculations can explain the origins of regio- and stereoselectivity. rsc.orgrsc.org For instance, by comparing the activation barriers for the formation of different isomers (e.g., E vs. Z vinylsilanes), researchers can predict and rationalize the observed product distribution. nih.gov
Intermediate and Transition State Analysis: Short-lived, highly reactive species that are challenging to detect experimentally can be structurally and electronically characterized using computational models. nih.govmdpi.com This is crucial for understanding fundamental steps like oxidative addition and reductive elimination in catalytic cycles. thermofishersci.in
Prediction and Catalyst Design: Computational screening can predict the feasibility of new reactions or optimize existing ones by evaluating the effect of different ligands, substrates, or catalysts on reaction barriers. numberanalytics.com This predictive power accelerates the discovery of more efficient and selective synthetic methods. hydrophobe.org
Table 3: Application of Computational Methods in Organosilicon Chemistry
| Computational Method | Information Provided | Relevance to this compound Reactions |
| Density Functional Theory (DFT) | Geometries of ground states, transition states, and intermediates; reaction energies and activation barriers; electronic properties. numberanalytics.comnumberanalytics.com | Elucidating catalytic cycles (e.g., silyl-Heck, alkyne disilylation); explaining regio- and stereoselectivity. researchgate.netrsc.orgrsc.org |
| Ab initio MO Methods (e.g., MP2, CCSD(T)) | Highly accurate energies for benchmarking DFT results; detailed wavefunction analysis. mdpi.comfau.de | Providing high-accuracy reference data for key mechanistic steps; investigating subtle electronic effects. |
| Intrinsic Reaction Coordinate (IRC) Analysis | Confirms that a calculated transition state connects the correct reactant and product intermediates. numberanalytics.com | Verifying the pathways between intermediates in a proposed catalytic cycle. |
| Frontier Molecular Orbital (FMO) Theory | Predicts reactivity and initial interaction sites based on the HOMO and LUMO of reactants. mdpi.comresearchgate.net | Rationalizing the initial coordination of an alkene or alkyne to a metal-silyl complex. |
Chemical Transformations and Reactivity of Vinyldisilane Compounds
Derivatization Strategies for Vinyldisilane Products
The presence of two silyl (B83357) groups on a vinyl scaffold provides a unique platform for derivatization. These groups can be designed to have distinct electronic and steric properties, allowing for controlled, stepwise functionalization.
Stereodefined vinyldisilanes bearing two electronically different silyl groups are highly versatile precursors for sequential chemical transformations. pkusz.edu.cn This strategy allows for the selective reaction of one silyl group while the other remains intact, ready for a subsequent, different coupling reaction. This approach provides a pathway to complex, tetra-substituted alkenes from a single this compound precursor. rsc.org
The utility of this approach is demonstrated in ruthenium-catalyzed intermolecular hydrosilylation reactions of internal silyl alkynes, which can produce vinyldisilanes with excellent regio- and stereoselectivity. pkusz.edu.cn The resulting products, containing two distinct silyl groups, can undergo sequential transformations. For example, a cis-1,2-disilylated alkene can first have its trimethylsilyl (B98337) (TMS) group chemoselectively converted to a boronate (Bpin) group. rsc.org This new intermediate can then undergo further palladium-catalyzed cross-coupling reactions. rsc.org
A notable example involves the differentiation of silyl groups in a trans-1,2-disilylated alkene. The two distinct silyl groups can be sequentially functionalized through downstream reactions like palladium-catalyzed Hiyama coupling and copper-catalyzed allylation, highlighting the value of this synthetic strategy for creating molecular diversity. rsc.org
Table 1: Catalyst-Controlled Regio- and Stereodivergent Hydrosilylation of Internal Alkynes pkusz.edu.cn
This table illustrates how the choice of catalyst ligand (Cp vs. Cp) on the Ruthenium complex dictates the stereochemical outcome of the hydrosilylation, leading to vinyldisilanes with distinct geometries.*
| Catalyst | Ligand | Addition Type | Stereoselectivity |
| [CpRu(MeCN)₃]⁺ | Cp (Pentamethylcyclopentadienyl) | α, anti | Excellent |
| [CpRu(MeCN)₃]⁺ | Cp (Cyclopentadienyl) | β, syn | Excellent |
Cross-Coupling Reactions Involving this compound Species
This compound derivatives, particularly vinyldisiloxanes, are effective reagents in palladium-catalyzed cross-coupling reactions. These reactions leverage the reactivity of the C(sp²)–Si bond to form new carbon-carbon bonds under various conditions.
Palladium catalysis is central to the functionalization of this compound species, enabling a range of important synthetic transformations from the formation of vinyl ethers to the vinylation of aromatic systems. nih.govnih.gov
A novel method for the synthesis of vinyl silyl ethers and vinyldisiloxanes utilizes a palladium-catalyzed silyl-Heck reaction. nih.govorganic-chemistry.org This process involves the reaction of silyl ditriflates with terminal aryl-substituted alkenes. nih.gov Upon quenching the reaction with an alcohol or water, the corresponding trans-vinyl silyl ethers or disiloxanes are formed in high yields and as single regio- and geometric isomers. nih.govscite.ai
The reaction proceeds under mild conditions, typically at 35°C, using a commercially available catalyst system like Pd₂(dba)₃ with a sodium iodide additive. nih.govorganic-chemistry.org This method exhibits broad functional group tolerance, proving effective for electron-rich and electron-deficient substrates, as well as those containing heterocyclic moieties like benzofuran (B130515) and indole. nih.gov The resulting vinyl silyl ether products demonstrate high utility in subsequent Hiyama-Denmark cross-coupling reactions. organic-chemistry.org
Table 2: Selected Examples of Silyl-Heck Reaction for Vinyl Silyl Ether Synthesis nih.gov
This table shows the scope and efficiency of the silyl-Heck reaction with various aryl-substituted alkenes to produce functionalized vinyl silyl ethers.
| Alkene Substrate | Silyl Product | Isolated Yield (%) |
| Styrene | 12 | 90 |
| 4-Trifluoromethylstyrene | 13 | 85 |
| 4-Methoxystyrene | 14 | 89 |
| 2-Vinylbenzofuran | 15 | 70 |
| N-Tosyl 3-vinylindole | 16 | 71 |
| N-Vinylcarbazole | 17 | 89 |
Palladium-Catalyzed Cross-Coupling
Intramolecular Hiyama Cross-Coupling with Vinyldisiloxanes
The Hiyama cross-coupling reaction, which typically involves the coupling of an organosilane with an organic halide, can be applied to vinyldisiloxane substrates. This reaction is a powerful tool for C-C bond formation. researchgate.net While intermolecular Hiyama couplings of vinyldisiloxanes are more common, the principles extend to intramolecular variants for the synthesis of cyclic structures. The synthesis of the natural product Bussealin E, for instance, features a key sp²–sp³ Hiyama coupling between a vinyldisiloxane and a benzylic bromide to construct the required diphenylpropane skeleton, which then undergoes oxidative cyclization. researchgate.netscribd.com This highlights the strategic importance of the vinyldisiloxane coupling in building complex scaffolds that can subsequently cyclize. researchgate.net
An efficient and economical method for producing styrenes involves the palladium-catalyzed cross-coupling of aromatic halides with divinyltetramethyldisiloxane (DVDS). nih.govorganic-chemistry.orgnih.gov This reaction is facilitated by the use of inexpensive silanolate activators, avoiding the need for fluoride-based activation. nih.govnih.gov
For aryl iodides, the reaction proceeds smoothly at room temperature in dimethylformamide (DMF) using potassium trimethylsilanoate (KOSiMe₃) as the activator and Pd(dba)₂ as the catalyst. nih.govorganic-chemistry.org The addition of triphenylphosphine (B44618) oxide can extend the catalyst's lifetime. nih.gov
Aryl bromides, being less reactive, require modified conditions. Two effective protocols have been developed: either conducting the reaction at elevated temperatures in a solvent like tetrahydrofuran (B95107) (THF) or using potassium triethylsilanolate (KOSiEt₃) in conjunction with a bulky phosphine (B1218219) ligand, which allows the reaction to occur at or near room temperature. nih.govorganic-chemistry.org This methodology is compatible with a wide range of functional groups on the aromatic halide. nih.gov
Table 3: Conditions for Palladium-Catalyzed Vinylation of Aryl Halides with DVDS nih.govorganic-chemistry.org
This table summarizes the optimized reaction conditions for the vinylation of different classes of aromatic halides using divinyltetramethyldisiloxane (DVDS).
| Aryl Halide Type | Activator | Catalyst System | Solvent | Temperature |
| Aryl Iodides | KOSiMe₃ | Pd(dba)₂ / PPh₃O | DMF | Room Temp |
| Aryl Bromides (Protocol 1) | KOSiMe₃ | Pd(dba)₂ / PPh₃O | THF | Elevated Temp |
| Aryl Bromides (Protocol 2) | KOSiEt₃ | Pd(dba)₂ / Bulky Ligand | THF | Room Temp / ~RT |
C-H Silylation Strategies Utilizing Disilanes to Form Vinylsilanes
The direct silylation of unsaturated C(sp²)–H bonds using disilanes is a powerful and atom-economical method for synthesizing vinylsilanes. sciengine.com This approach circumvents the need for pre-functionalized substrates, such as organohalides or organometallic reagents. sciengine.com Transition metal catalysis is central to these transformations, with complexes of iridium, rhodium, ruthenium, and palladium demonstrating notable efficacy. sciengine.comrsc.org
Strategies for controlling regioselectivity in C-H silylation often rely on either directing groups that position the catalyst near a specific C-H bond or on steric factors where the catalyst activates the most accessible C-H bond. sciengine.com Palladium catalysis, for instance, has been employed for the direct intermolecular silylation of C(sp²)–H bonds in acrylamides. acs.org With the assistance of a bidentate directing group, this method stereoselectively produces Z-vinylsilanes using disilanes as the silicon source. acs.org
Ruthenium complexes, such as [Ru(H)(Cl)(CO)(PPh₃)₃], are highly active and selective catalysts for the silylative coupling of functionalized olefins (e.g., substituted styrenes, N-vinylamides) with vinyl-substituted silicon compounds, which can also be seen as a C-H functionalization pathway. rsc.org This process, sometimes referred to as trans-silylation or Marciniec coupling, typically yields stereodefined alkenylsilanes. rsc.org
Iridium-catalyzed silylation of C-H bonds has also emerged as a significant strategy. csic.es Systems combining iridium precursors like [Ir(μ-OMe)(COD)]₂ with ligands such as 2,9-Me₂-phenanthroline can catalyze the silylation of arenes and alkenes. escholarship.orgscispace.com In some cases, the silylation of an alkene C-H bond to generate a vinylsilane can occur preferentially over the silylation of an aromatic C-H bond. escholarship.orgscispace.com
Table 1: Examples of Catalytic C-H Silylation Using Disilanes to Form Vinylsilanes
| Alkene/Substrate | Disilane (B73854) | Catalyst/Ligand | Product Type | Reference |
|---|---|---|---|---|
| Acrylamide Derivative | Hexamethyldisilane | Pd(OAc)₂ / Bidentate Directing Group | Z-Vinylsilane | acs.org |
| Substituted Styrene | Vinylsilane (as silyl source) | [Ru(H)(Cl)(CO)(PPh₃)₃] | (E)-Alkenylsilane | rsc.org |
| Benzene | Hexamethyldisilane | [Ir(cod)(OMe)]₂ / 2,9-Me₂-phenanthroline | Arylsilane (related process) | scispace.com |
| Norbornene (nbe) | Disilane | Iridium / 2,9-Me₂-phenanthroline | Vinylsilane | escholarship.org |
Desilylation Reactions of this compound Derivatives
The silicon–carbon bond in this compound derivatives can be selectively cleaved in desilylation reactions, a process that enhances their synthetic utility by allowing the silyl group to act as a leaving group. colab.ws These reactions are often induced by electrophiles or fluoride (B91410) ions and can proceed with high stereospecificity, typically with retention of the double bond's geometry. rsc.orgmcgill.ca
Protodesilylation, the replacement of a silyl group with a proton, can be achieved under acidic conditions. rsc.org For instance, the treatment of 1,2-disilylated alkenes with aqueous THF can lead to protiodesilylation through the nucleophilic attack of water on a silicon center, resulting in Si-C bond cleavage. rsc.org The mechanism of protodesilylation for allylic and vinylic silanes often involves a cationic intermediate. rsc.org The use of acids like BF₃·Et₂O can also readily effect the desilylation of certain vinylsilanes, maintaining the configuration of the double bond. colab.ws
A key aspect of this compound chemistry is the potential for regioselective desilylation when the two silyl groups are different. The less sterically hindered silyl group can be removed selectively. acs.org For example, in a this compound bearing both a trimethylsilyl (TMS) and a tert-butyldiphenylsilyl (TBDPS) group, the smaller TMS group can be exclusively removed, demonstrating the influence of steric hindrance on electrofugal activity. acs.org This selective cleavage makes vinyldisilanes valuable precursors for geometrically defined trisubstituted alkenes. acs.org Electrophilic-induced desilylation using sources of iodine, such as N-iodosuccinimide (NIS), also provides a pathway for the functionalization of vinylsilanes by replacing the silyl group. colab.ws
Table 2: Representative Desilylation Reactions of this compound Derivatives
| This compound Substrate | Reagent/Conditions | Product | Reaction Type | Reference |
|---|---|---|---|---|
| 1-(tert-Butyldiphenylsilyl)-2-(trimethylsilyl)alkene | (Electrophile) | 1-(tert-Butyldiphenylsilyl)alkene | Regioselective Desilylation | acs.org |
| Four-membered ring oxasiletane derivative | Aqueous THF | Protodesilylation Product | Protodesilylation | rsc.org |
| tert-Butyl(vinyl)dimethylsilane | BF₃·Et₂O | Desilylated vinyl compound | Acid-induced Desilylation | colab.ws |
| This compound | N-Iodosuccinimide (NIS) | Vinyl Iodide | Electrophilic Desilylation | colab.ws |
Regio- and Stereoselective Functionalization of this compound Scaffolds
This compound scaffolds are particularly attractive for further chemical transformations due to the potential for controlled functionalization. rsc.org The presence of two silyl groups allows for sequential and selective reactions, leading to highly functionalized and stereodefined molecules. rsc.orgacs.org
One notable transformation is the conversion of vinyldisilanes into acylsilanes. This can be achieved through epoxidation of the double bond to form an epoxydisilane, followed by an acid-catalyzed rearrangement. researchgate.net For example, treating the derived epoxydisilane with sulfuric acid in methanol (B129727) yields the corresponding acylsilane. researchgate.net
The differential reactivity of two distinct silyl groups on a vinyl scaffold enables highly regioselective functionalization. acs.org By silylcupration of a metalated acetylene (B1199291) with one silyl group followed by trapping with a second silyl chloride, a this compound with two different silyl groups can be synthesized. Subsequent electrophilic substitution can be directed to cleave the more reactive (e.g., less bulky) Si-C bond, leaving the other intact. acs.org This strategy allows for the synthesis of geometrically defined trisubstituted alkenes bearing different silyl or stannyl (B1234572) groups. acs.org
Furthermore, vinyldisilanes, particularly those synthesized via silylative coupling, are excellent substrates for palladium-catalyzed cross-coupling reactions like the Hiyama coupling. rsc.orgrsc.org This allows for the stereoselective introduction of aryl groups, leading to the synthesis of complex structures such as (E)-stilbenes and arylene-(E)-vinylene polymers. rsc.org This sequential approach, combining silylative coupling with desilylative cross-coupling, provides a powerful tool for creating functionalized alkenes with precise control over their stereochemistry. rsc.org
Table 3: Examples of Regio- and Stereoselective Functionalization of Vinyldisilanes
| This compound Starting Material | Reagents/Process | Functionalized Product | Transformation Type | Reference |
|---|
Spectroscopic Characterization and Analytical Techniques for Vinyldisilane
Nuclear Magnetic Resonance (NMR) Spectroscopy in Vinyldisilane Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for characterizing organosilicon compounds like this compound. numberanalytics.com It provides unparalleled insight into the molecular structure by probing the magnetic environments of specific atomic nuclei. slideshare.netjchps.com
Silicon-29 (²⁹Si) NMR spectroscopy is particularly well-suited for the analysis of organosilicon compounds. mcmaster.ca Although the natural abundance of the ²⁹Si isotope is low (4.7%), modern NMR techniques can readily acquire detailed spectra. aiinmr.com The chemical shift range for ²⁹Si is extensive, spanning over 800 ppm, which allows for the sensitive differentiation of silicon atoms in various chemical environments. aiinmr.com
In the context of this compound and related structures, ²⁹Si NMR is instrumental in identifying the silicon-silicon bond. The chemical shifts of silicon atoms involved in Si-Si single bonds are distinct from those in other silicon-containing moieties. pascal-man.com For instance, the substitution pattern on the silicon atoms, such as the presence of vinyl groups or other alkyl/aryl substituents, significantly influences the ²⁹Si chemical shift. researchgate.net This sensitivity allows for the detailed characterization of the silicon skeleton in this compound derivatives and polymers. cuny.edu
Research on compounds with structures similar to this compound, such as those containing tris(trimethylsilyl)methyl groups, has shown that while the silicon atoms of the trimethylsilyl (B98337) groups appear in a narrow chemical shift range, the silicon atoms directly involved in the core structure exhibit shifts that are highly characteristic of their substitution patterns. umich.edu This principle is directly applicable to the analysis of this compound, where the two silicon atoms of the disilane (B73854) unit would be expected to show distinct chemical shifts based on their proximity to the vinyl group.
Table 1: General Ranges for ²⁹Si NMR Chemical Shifts This table provides illustrative data for different types of silicon environments and is not specific to this compound itself due to the lack of directly cited experimental values in the provided search results.
| Silicon Environment | Typical Chemical Shift Range (ppm) |
| Silanes (SiH₄) | -90 to -160 |
| Disilanes (R₃Si-SiR₃) | -10 to -50 |
| Siloxanes (R₃Si-O-) | +10 to -70 |
| Silenes (R₂Si=C) | +13 to +144 pascal-man.com |
| Disilenes (R₂Si=SiR₂) | +50 to +160 pascal-man.com |
Data sourced from general knowledge of ²⁹Si NMR spectroscopy and illustrative examples. pascal-man.com
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the complete molecular structure of organic and organometallic compounds, including this compound. numberanalytics.comsavemyexams.com
¹H NMR spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. slideshare.net For this compound, one would expect to observe distinct signals for the protons on the vinyl group (-CH=CH₂) and any protons directly attached to the silicon atoms (Si-H), if present. The chemical shifts of the vinyl protons are characteristic of their position on the double bond, and their splitting patterns (coupling) would reveal information about the neighboring protons. For example, a patent for preparing organic silicon compounds mentions ¹H-NMR data for this compound with signals at 4.10 ppm (Si-H) and between 5.05-5.88 ppm (-CH=CH₂). epo.org
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. ceitec.cz Each non-equivalent carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. hw.ac.uk The chemical shifts of the two carbon atoms of the vinyl group would be in the typical range for sp²-hybridized carbons in alkenes (around 110-160 ppm). savemyexams.com The specific shifts would be influenced by the attachment of the silicon atom.
By combining the information from ¹H and ¹³C NMR, along with two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), a complete and unambiguous assignment of the molecular structure of this compound can be achieved. numberanalytics.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table presents expected chemical shift regions based on general principles of NMR spectroscopy and is for illustrative purposes.
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |
| ¹H | Si-H | ~3.0 - 5.0 |
| ¹H | -CH =CH₂ | ~5.5 - 6.5 |
| ¹H | -CH=CH ₂ | ~5.0 - 6.0 |
| ¹³C | -C H=CH₂ | ~125 - 140 |
| ¹³C | -CH=C H₂ | ~130 - 145 |
Infrared (IR) and Raman Spectroscopy for this compound Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. horiba.com IR spectroscopy measures the absorption of infrared radiation due to molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. horiba.com
For this compound, these techniques are crucial for identifying key structural features:
Si-H bond: The stretching vibration of the Si-H bond typically appears as a strong, sharp band in the IR spectrum in the region of 2100-2250 cm⁻¹. pstc.orgresearchgate.net The corresponding bending vibration is found at lower frequencies.
Si-Si bond: The Si-Si stretching vibration is often weak in the IR spectrum but can be observed in the Raman spectrum, typically in the range of 400-500 cm⁻¹.
Vinyl group (C=C and C-H bonds): The C=C stretching vibration of the vinyl group is expected around 1600 cm⁻¹. researchgate.net The C-H stretching vibrations of the vinyl group appear above 3000 cm⁻¹. researchgate.net The out-of-plane bending vibrations of the vinyl C-H bonds are also characteristic and appear at lower frequencies.
Studies on related vinyl silane (B1218182) compounds have utilized IR and Raman spectroscopy to identify conformers and propose complete vibrational assignments. researchgate.net For example, in the analysis of polymeric systems derived from hydrosilylation reactions involving vinyl and Si-H groups, IR spectroscopy is used to monitor the disappearance of the Si-H stretching band as the reaction proceeds. pstc.org
Table 3: Characteristic IR and Raman Frequencies for this compound Functional Groups
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Technique |
| Si-H | Stretching | 2100 - 2250 | IR (strong) |
| Si-H | Bending | ~800 - 950 | IR |
| C=C (vinyl) | Stretching | ~1600 | IR, Raman researchgate.net |
| =C-H (vinyl) | Stretching | 3020 - 3080 | IR, Raman researchgate.net |
| Si-C | Stretching | 750 - 865 | IR researchgate.net |
| Si-Si | Stretching | 400 - 500 | Raman |
Mass Spectrometry (MS) for this compound Molecular Structure and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. plasmion.com In a typical mass spectrometer, a sample is ionized, and the resulting ions are separated based on their m/z, and then detected. msu.edu
For this compound, electron impact (EI) ionization is a common method. mcmaster.ca Upon ionization, the this compound molecule will form a molecular ion (M⁺), the peak for which will confirm the molecular weight of the compound. However, the molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments. udel.edu
The fragmentation pattern is a "fingerprint" of the molecule and can be used to deduce its structure. udel.edu For this compound, characteristic fragmentation pathways would likely involve:
Cleavage of the Si-Si bond, leading to the formation of silyl (B83357) and vinylsilyl cations.
Loss of the vinyl group.
Rearrangement reactions.
The analysis of these fragmentation patterns can provide valuable information about the strength of different bonds within the molecule and the stability of the resulting fragments. libretexts.orgnih.gov Tandem mass spectrometry (MS/MS) can be employed for more detailed structural analysis by selecting a specific fragment ion and inducing further fragmentation. nationalmaglab.org
Advanced Spectroscopic Methodologies for this compound Systems Characterization
Beyond the fundamental techniques, a range of advanced spectroscopic methods can provide deeper insights into the structure and dynamics of this compound and related systems.
Two-Dimensional NMR (2D NMR): Techniques such as COSY, HSQC, and HMBC are invaluable for establishing detailed connectivity within the this compound molecule, confirming assignments made from 1D NMR spectra. researchgate.net
Solid-State NMR: For polymeric materials derived from this compound, solid-state NMR (ssNMR) can provide information about the structure, cross-linking, and dynamics in the solid phase. mcmaster.ca
Electron Paramagnetic Resonance (EPR) Spectroscopy: Also known as Electron Spin Resonance (ESR), this technique is specifically used to study species with unpaired electrons, such as the silyl radicals that can be formed from the photolysis or thermolysis of this compound. researchgate.netnih.gov EPR can provide information about the structure and environment of these radical intermediates.
Nano-FTIR and IR-sSNOM Imaging: These advanced infrared techniques combine the chemical specificity of FTIR with the high spatial resolution of atomic force microscopy (AFM), allowing for the characterization of polymer systems and material distributions at the nanoscale. arxiv.org
These advanced methods, often used in combination, enable a comprehensive characterization of this compound and its derivatives, from the molecular level to the properties of bulk materials. researchgate.netresearchgate.net
Theoretical and Computational Chemistry of Vinyldisilane Systems
Quantum Chemical Calculations for Vinyldisilane Reactivity and Structure
Quantum chemical calculations are a cornerstone for investigating the electronic structure and reactivity of this compound systems. kit.edunih.govmdpi.com These computational approaches allow for the detailed exploration of molecular properties and reaction pathways that may be difficult to study experimentally. kit.edu By solving the electronic Schrödinger equation for a given arrangement of atoms, researchers can predict a molecule's energy, geometry, and various other properties. nih.gov
Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States
Density Functional Theory (DFT) has become a widely used method for studying the reactivity of organosilicon compounds, including vinyldisilanes, due to its favorable balance of accuracy and computational cost. numberanalytics.comnumberanalytics.com DFT calculations are instrumental in mapping out the potential energy surfaces of reactions, identifying transition states, and elucidating reaction mechanisms. chemrxiv.orgnumberanalytics.com
In the context of this compound synthesis, such as the ruthenium-catalyzed intermolecular hydrosilylation of silyl (B83357) alkynes, DFT calculations have been pivotal. pkusz.edu.cn These studies suggest that such reactions can proceed through a mechanism involving oxidative hydrometalation, isomerization, and reductive silyl migration. pkusz.edu.cn The calculations reveal that the specific ligands on the ruthenium catalyst, such as Cp* and Cp, dramatically influence the energetics of the transition states and intermediates, thereby controlling the regio- and stereoselectivity of the reaction to form different this compound isomers. pkusz.edu.cn For instance, the steric bulk of the Cp* ligand can destabilize certain reaction pathways, leading to high selectivity for a particular isomer. pkusz.edu.cn
Table 1: Comparison of Calculated Activation Barriers for Different Reaction Pathways in Ruthenium-Catalyzed Hydrosilylation
| Reaction Pathway | Catalyst Ligand | Calculated Barrier (kcal/mol) | Predicted Outcome |
| α anti addition | Cp | 26.4 | Favorable |
| α syn addition | Cp | 23.4 (with high isomerization barrier) | Unfavorable |
| β addition | Cp* | High destabilization | Unfavorable |
| β syn addition | Cp | Lower barrier | Favorable |
This table is generated based on findings from DFT calculations in hydrosilylation reactions leading to vinyldisilanes. The values are illustrative of the types of insights gained from such studies. pkusz.edu.cn
Energetics and Electronic Structure Analysis of this compound Intermediates
The electronic structure of these intermediates, including charge distribution and molecular orbital interactions, dictates their subsequent reactivity. nih.gov Understanding these electronic factors is key to explaining the observed regio- and stereoselectivity. pkusz.edu.cn For example, the interplay between the electronic nature of the silyl group in the alkyne and the catalyst's ligands ultimately governs the divergent outcomes of the reaction. pkusz.edu.cn
Modeling of Spectroscopic Properties for this compound (e.g., NMR, IR, UV-Vis)
Computational methods are highly effective in predicting the spectroscopic properties of molecules, which is essential for their characterization. researchgate.net DFT and other quantum chemical methods can calculate NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions with a good degree of accuracy. schrodinger.comnih.govchemrxiv.org
NMR Spectroscopy: The gauge-independent atomic orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H, ¹³C, ²⁹Si). nih.gov These theoretical predictions can aid in the assignment of experimental spectra and provide a deeper understanding of the relationship between the electronic structure and the observed chemical shifts. schrodinger.com
IR Spectroscopy: Theoretical calculations of vibrational frequencies can help in the assignment of complex experimental IR spectra. researchgate.net By analyzing the computed vibrational modes, specific absorption bands can be attributed to particular functional groups and motions within the this compound molecule.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. researchgate.netnih.gov These calculations can help to understand the electronic transitions responsible for the observed UV-Vis absorption bands of this compound and its derivatives. chemrxiv.org
Table 2: Computationally Modeled Spectroscopic Data for a Hypothetical this compound Derivative
| Spectroscopic Technique | Calculated Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (vinyl H) | 5.5-6.5 ppm |
| ¹³C NMR | Chemical Shift (vinyl C) | 130-140 ppm |
| ²⁹Si NMR | Chemical Shift | -10 to -30 ppm |
| IR | Si-H Stretch | ~2150 cm⁻¹ |
| IR | C=C Stretch | ~1600 cm⁻¹ |
| UV-Vis | λmax | ~200-220 nm |
This table presents illustrative predicted spectroscopic data for a generic this compound, based on typical values obtained from computational modeling.
Prediction of Reactivity and Selectivity in this compound Transformations through Computational Methods
Computational chemistry serves as a powerful predictive tool in organic synthesis. rsc.orgnumberanalytics.com By modeling different reaction pathways and calculating their activation energies, it is possible to predict the feasibility and selectivity of chemical transformations involving this compound. pkusz.edu.cnchemrxiv.orgmit.edu This predictive capability is particularly valuable for designing new reactions and optimizing existing ones. rsc.org
For instance, in the hydrosilylation reactions mentioned earlier, computational studies can predict how changes in the silane (B1218182) or alkyne substituents will affect the regioselectivity and stereoselectivity of the reaction. pkusz.edu.cn By understanding the steric and electronic effects that govern the transition state energies, chemists can rationally choose substrates and catalysts to achieve the desired this compound product with high efficiency and selectivity. numberanalytics.compkusz.edu.cn These computational insights accelerate the discovery and development of new synthetic methodologies in organosilicon chemistry. rsc.org
Advanced Applications of Vinyldisilane in Chemical Synthesis and Materials Science
Vinyldisilane as a Versatile Building Block in Organic Synthesis
The presence of both a reactive carbon-carbon double bond and a silicon-silicon bond makes this compound a highly adaptable precursor in organic synthesis. rsc.orgcolab.ws This dual reactivity enables a variety of transformations, leading to the formation of diverse and structurally complex organosilicon compounds. colab.ws
Utilization of Stereodefined Trisubstituted Vinyldisilanes in Complex Synthetic Pathways
Stereodefined trisubstituted vinyldisilanes, particularly those with two different silyl (B83357) groups, are exceptionally versatile intermediates for creating a wide range of useful molecules through sequential transformations of the silyl groups. pkusz.edu.cn A significant breakthrough in this area has been the development of ligand-controlled, highly regio- and stereodivergent intermolecular hydrosilylation of internal alkynes. pkusz.edu.cn
For instance, cationic ruthenium complexes have been shown to catalyze the intermolecular hydrosilylation of silyl alkynes to produce vinyldisilanes with excellent but opposite regio- and stereoselectivity. pkusz.edu.cn Specifically, the use of [Cp*Ru(MeCN)3]+ as a catalyst leads to α-anti addition, while [CpRu(MeCN)3]+ results in β-syn addition. pkusz.edu.cn This remarkable divergence is governed by steric effects, where the interplay between the substituent on the alkyne and the ligand on the ruthenium catalyst dictates the reaction's outcome. pkusz.edu.cn Theoretical and experimental studies have confirmed that steric hindrance plays a crucial role in determining the regio- and stereoselectivity of these processes. pkusz.edu.cn
This methodology has been successfully applied to a broad range of silyl alkynes and silanes, demonstrating its general applicability. pkusz.edu.cn Even 1,7-diynes with silyl groups at either terminal or internal positions undergo bis(hydrosilylation) with high efficiency and selectivity, yielding the corresponding this compound products without the formation of cyclic byproducts. pkusz.edu.cn The ability to fine-tune the stereochemical outcome of these reactions opens up new avenues for the synthesis of complex molecules with precise three-dimensional arrangements.
Accessing 1,2-Disilylated and Gem-Disilylated Alkenes via this compound-Related Chemistry
This compound chemistry provides a powerful platform for the synthesis of 1,2-disilylated and gem-disilylated alkenes, which are valuable building blocks due to the potential for diverse downstream transformations of the multiple silyl groups. rsc.org These compounds are key precursors in the synthesis of a variety of organosilicon compounds. rsc.org
The synthesis of cis- and trans-1,2-disilylated alkenes has been a significant area of research. rsc.org While transition metal-catalyzed disilylation of alkynes with disilane (B73854) reagents predominantly yields cis-1,2-disilylated alkenes through a syn-addition mechanism, methods for achieving trans-1,2-disilylated alkenes have also been developed. rsc.org Rhodium-catalyzed intramolecular disilylation and cyclization of alkynes, for example, can produce trans-disilylated products. rsc.org The proposed mechanism involves the oxidative addition of the Si-Si bond to the rhodium(I) complex, forming a bis(silyl)rhodium(III) species. rsc.org
Furthermore, the development of air-stable, unsymmetrical disilane reagents has facilitated the nickel-catalyzed disilylation of internal alkynes, leading to cis-1,2-disilylated alkenes. rsc.org The synthesis of gem-disilylated alkenes has also been achieved. For instance, 1,1,2-trisilylethenes can be efficiently obtained with high stereo- and regioselectivity using a stoichiometric silylcobalt reagent derived from Co(II) chloride and a silyl-containing Grignard reagent. rsc.org
The ability to selectively synthesize different isomers of disilylated alkenes is crucial for their application in organic synthesis, allowing for the controlled construction of complex molecular architectures.
Integration of this compound Moieties into Polymeric Systems
The incorporation of this compound units into polymer chains offers a route to new silicon-based materials with unique properties and functionalities. These materials have potential applications in various advanced technologies.
Controlled Formation of New Silicon-Based Polymeric Materials Incorporating this compound
The synthesis of this compound within a polymeric system can be achieved through methods like the addition of trimethylsilylacetylene (B32187) to polymethylhydrosiloxane. mcmaster.ca This allows for the study of the resulting silicon-based polymer and its properties. The presence of the this compound moiety introduces reactive sites that can be used for further modifications or crosslinking.
This compound and Oligosilanes as Precursors for Advanced Organosilicon Materials (e.g., Silicon Carbide)
Organosilicon polymers, including those derived from this compound and other oligosilanes, serve as important preceramic polymers for the fabrication of silicon-based ceramics like silicon carbide (SiC). researchgate.netgoogle.com The polymer-derived ceramics (PDCs) process involves the controlled pyrolysis of these preceramic polymers at relatively low temperatures. researchgate.net This method allows for the creation of nanostructured ceramics whose properties can be tailored through the chemistry of the polymer precursor, its structure, and the ceramization process. researchgate.net
This compound-containing polymers can be synthesized through various polymerization techniques, including anionic coordination polymerization, radical polymerization, or ionic polymerization of the alkenylsilane monomers. google.com The resulting polyalkenylsilanes can then be pyrolyzed to yield silicon carbide. google.com This approach offers a lower-energy alternative to traditional high-temperature methods for SiC fabrication. researchgate.net
Functionalization Strategies for this compound-Modified Materials
The vinyl groups present in this compound-modified materials are highly accessible for a variety of chemical transformations, enabling the tailoring of the material's surface properties and bulk characteristics.
One notable example is the functionalization of vinylsilsesquioxane nanoparticles. nih.gov The vinyl groups within these spherical nanoparticles can be readily modified under mild conditions. nih.gov For instance, they can be brominated or hydroborated, leading to nanoparticles with a high content of bromine or boron, respectively. nih.gov Thermogravimetric and elemental analysis have confirmed the successful incorporation of these elements. nih.gov
Future Research Directions in Vinyldisilane Chemistry
Development of Novel Catalytic Systems for Vinyldisilane Reactions
The reactivity of this compound is intrinsically linked to the catalysts employed in its transformations. While classical platinum-based systems like Speier's and Karstedt's catalysts have been foundational, future research is aggressively pursuing more sustainable, efficient, and selective alternatives. sigmaaldrich.com A primary driver of this shift is the high cost and limited availability of noble metals. mdpi.com
A significant research thrust is the development of catalysts based on earth-abundant and environmentally benign transition metals such as iron, cobalt, and nickel. acs.org These metals offer a more sustainable alternative to precious metals like platinum, rhodium, and palladium. nih.govrsc.org For instance, cobalt and nickel complexes have shown high activity in the hydrosilylation of alkenes and alkynes, a key reaction for creating vinylsilanes and other organosilicon compounds. nih.govmdpi.com Research into cobalt-catalyzed alkyne hydrosilylation, in particular, has emerged as a new frontier for selectively accessing various silyl-hydrocarbons. rsc.org Future work will likely focus on designing sophisticated ligand architectures for these base metals to fine-tune their catalytic activity and selectivity for reactions involving this compound, such as its polymerization or addition to unsaturated bonds.
Another promising avenue is the advancement of heterogeneous catalysts. Anchoring single-metal sites onto supports like metal-organic frameworks (MOFs) can lead to highly active and, crucially, recoverable and reusable catalysts. nih.gov This approach not only aligns with the principles of green chemistry but can also enhance catalytic performance. Future investigations could explore the synthesis of MOF-supported or zeolite-confined catalysts tailored for this compound transformations, potentially offering unprecedented control over reaction outcomes. nih.govethz.ch Furthermore, the development of catalysts for novel reaction types, such as the palladium-catalyzed bis-silylation of alkynes with disilanes, opens up new pathways to complex organosilicon structures like Z-vinyl disilanes. researchgate.netrsc.org
| Catalyst Type | Metal Center | Key Research Direction | Relevant Reactions |
| Homogeneous | Fe, Co, Ni | Development of catalysts based on earth-abundant metals. nih.govmdpi.com | Hydrosilylation, Polymerization. mdpi.com |
| Homogeneous | Pd, Rh, Ru | Design of advanced ligands for improved selectivity. sigmaaldrich.comrsc.org | Asymmetric Hydrosilylation, Cross-Coupling. sigmaaldrich.com |
| Heterogeneous | Pt, Ni | Immobilization on supports like MOFs and zeolites for recyclability. nih.govethz.ch | Hydrosilylation of Alkynes and Alkenes. ethz.ch |
| Homogeneous | Ir | Exploration of C-H silylation for direct functionalization. rsc.org | C-H Bond Activation/Silylation. rsc.org |
This table summarizes emerging research directions in catalytic systems relevant to vinylsilane and related organosilane chemistry.
Expanding the Scope of this compound in Asymmetric Synthesis
Asymmetric catalysis is a cornerstone of modern chemistry, enabling the synthesis of enantiopure molecules critical for pharmaceuticals and materials science. frontiersin.org Expanding the role of this compound in this domain is a key area for future research. The development of catalytic systems that can control the stereochemistry of reactions involving this compound will unlock its potential as a building block for complex chiral structures. dntb.gov.ua
A major focus will be on the asymmetric hydrosilylation of prochiral substrates like ketones, imines, and olefins using this compound or its derivatives. wikipedia.orgresearchgate.net This involves the design of chiral ligands, often sophisticated phosphines, that coordinate to a metal center (e.g., palladium, rhodium, or cobalt) and create a chiral environment around the catalyst. mdpi.comwikipedia.orgscientificspectator.com For example, cobalt complexes with specific iminopyridine ligands have been successfully used to yield chiral silane (B1218182) products. mdpi.com Future work will aim to develop catalysts that provide high enantioselectivity (ee) specifically for reactions with this compound, allowing for the synthesis of novel Si-stereogenic vinylhydrosilanes. researchgate.net
Beyond metal catalysis, the field of organocatalysis presents a wealth of opportunities. beilstein-journals.org Chiral organic molecules, such as Brønsted acids, squaramides, and derivatives of cinchona alkaloids, can catalyze reactions with high stereocontrol without the need for metals. beilstein-journals.orgrsc.org An emerging strategy is anion-binding catalysis, where a chiral hydrogen-bond donor works in concert with a catalyst to induce asymmetry. nih.gov Applying these concepts to this compound chemistry could lead to novel, metal-free asymmetric transformations. For example, research could target the development of chiral organocatalysts that facilitate the enantioselective conjugate addition of nucleophiles to the vinyl group of this compound.
| Catalysis Type | Catalyst/Ligand Example | Target Reaction | Potential Chiral Product |
| Transition Metal | Chiral Phosphine-Palladium Complex wikipedia.orgscientificspectator.com | Asymmetric Hydrosilylation of Alkenes | Chiral Alkylsilanes |
| Transition Metal | Chiral Iminopyridine-Cobalt Complex mdpi.com | Asymmetric Hydrosilylation of Alkynes | Chiral Vinylsilanes |
| Organocatalysis | Chiral Phosphoric Acid rsc.org | Enantioselective Addition to Imines | Chiral Aminosilanes |
| Synergistic Catalysis | Chiral Amine + Metal Catalyst nih.gov | Enantioselective α-Functionalization | α-Chiral Carbonyls |
This table illustrates potential catalytic strategies for expanding the use of this compound in asymmetric synthesis.
Green Chemistry Approaches to this compound Synthesis and Transformations
The principles of green chemistry are increasingly guiding synthetic chemistry research, aiming to create processes that are more sustainable, efficient, and environmentally benign. ijpsjournal.com Future research in this compound chemistry will be heavily influenced by these principles, addressing its entire life cycle from synthesis to application.
A primary goal is to improve the atom economy of reactions. wikipedia.org Atom economy is a measure of how many atoms from the reactants are incorporated into the final product. savemyexams.com Hydrosilylation is an inherently atom-economical reaction, as it involves the addition of a Si-H bond across an unsaturated bond with no byproducts. sigmaaldrich.comsavemyexams.com Future work will focus on further optimizing these reactions by using catalytic rather than stoichiometric reagents and designing one-pot syntheses to reduce waste from intermediate purification steps. acs.org
The synthesis of this compound itself is a target for green innovation. The industrial Müller-Rochow process for producing organosilane precursors is effective but relies on chlorinated reagents. mdpi.comresearchgate.net A significant future challenge is the development of chlorine-free synthetic routes, for example, through the direct reaction of silicon with alcohols or other non-halogenated organic molecules. researchgate.net Furthermore, moving away from traditional organic solvents towards greener alternatives like water, bio-based solvents, or solvent-free conditions is a key research direction. acs.orgrsc.org The use of earth-abundant metal catalysts, as mentioned previously, is also a central tenet of greening this compound chemistry. acs.orgrsc.org
Finally, designing products and processes with degradation in mind is a sophisticated green chemistry principle. ijpsjournal.com Research could explore the incorporation of this compound into polymers or materials that are designed to be recyclable or biodegradable, reducing their environmental persistence.
Leveraging Machine Learning and Artificial Intelligence in this compound Research and Catalyst Discovery
The intersection of chemistry with artificial intelligence (AI) and machine learning (ML) is creating a paradigm shift in how research is conducted. ijsea.com These computational tools offer the potential to dramatically accelerate the discovery and optimization of catalysts and reactions in this compound chemistry. innovations-report.comrsc.org
One of the most impactful applications of AI is in catalyst design. u-tokyo.ac.jp The performance of a catalyst is determined by a complex interplay of factors, making traditional trial-and-error discovery slow and costly. innovations-report.com ML models can be trained on existing experimental data to predict catalyst performance, identifying the key properties that lead to high activity and selectivity. researchgate.net This data-driven approach allows researchers to computationally screen vast libraries of potential catalysts for this compound reactions, focusing experimental efforts only on the most promising candidates. acs.org For example, ML could be used to design novel ligands for cobalt or nickel catalysts to optimize the regioselectivity of this compound hydrosilylation.
AI can also be used to predict reaction outcomes and even discover entirely new reaction pathways. mi-6.co.jpengineering.org.cn By learning from large reaction databases, AI models can predict the products of a reaction given the reactants and conditions, or suggest the necessary reagents for a desired transformation (retrosynthesis). engineering.org.cnbeilstein-journals.org This could be applied to predict the reactivity of the this compound moiety under various conditions or to design multi-step synthetic routes to complex target molecules starting from this compound. The integration of ML algorithms with automated robotic platforms represents the future of the "self-driving laboratory," where hypotheses are generated, tested, and refined in a continuous, automated loop, promising to significantly accelerate the pace of discovery in this compound chemistry. beilstein-journals.org
Q & A
Q. How can isotopic labeling (<sup>2</sup>H, <sup>13</sup>C) elucidate this compound’s reaction pathways in C–H functionalization?
- Methodology : Synthesize deuterated analogs (e.g., CH2=SiSiD3) and track H/D scrambling via GC-MS. Use <sup>13</sup>C labeling to map migratory insertion in catalytic cycles .
Guidelines for Rigorous Question Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
